![molecular formula C16H17BrN2O B12598891 Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- CAS No. 651328-42-6](/img/structure/B12598891.png)
Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- is an organic compound with the molecular formula C15H15BrN2O. This compound is known for its unique structure, which includes a bromophenyl group and a methylamino group attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- typically involves the reaction of 4-bromobenzylamine with N-methyl-4-nitroaniline, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methylamino group may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar structure but lacks the bromophenyl and methylamino groups.
N-(4-Bromophenyl)acetamide: Contains the bromophenyl group but lacks the methylamino group.
N-(4-(4-Aminophenoxy)phenyl)acetamide: Contains a similar acetamide backbone but with different substituents.
Uniqueness
Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- is unique due to the presence of both the bromophenyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
651328-42-6 |
|---|---|
Molecular Formula |
C16H17BrN2O |
Molecular Weight |
333.22 g/mol |
IUPAC Name |
N-[4-[(4-bromophenyl)methyl-methylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H17BrN2O/c1-12(20)18-15-7-9-16(10-8-15)19(2)11-13-3-5-14(17)6-4-13/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
XHOPBHZEPAXEKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


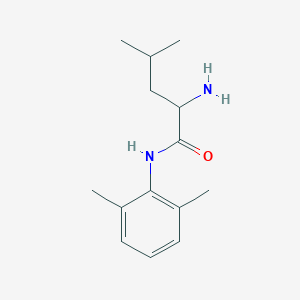
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
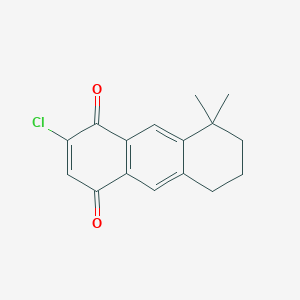
![2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]-](/img/structure/B12598839.png)
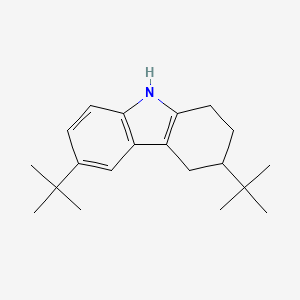
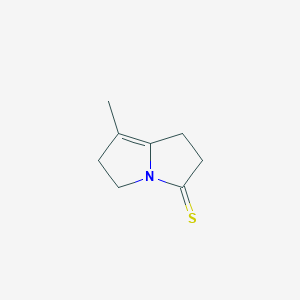
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
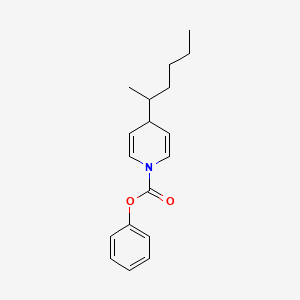
![N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide](/img/structure/B12598874.png)
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)

![2-(5-Cyclopropyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12598897.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
